Cas no 70-70-2 (Paroxypropione)

Paroxypropione Chemical and Physical Properties
Names and Identifiers
-
- 4'-Hydroxypropiophenone
- Paroxypropione
- 4-Hydroxypropiophenone
- p-Methylbenzoic Acid Methyl Ether
- P-HYDROXYPROPIOPHENONE
- P-HYDROXYL PROPIOPHENONE
- P-METHOXYACETOPHENONE
- PARA METHOXY ACETOPHENONE
- VANATONE
- 1-(4-hydroxyphenyl)-1-propanon
- 1-(4-Hydroxyphenyl)-1-propanone
- 4′-Hydroxypropiophenone
- 4'-hydroxy-propiophenone
- B 360
- Bio-Fren
- Frenon
- H-365
- Hypostat
- Mepal
- para-hydroxy-propiophenone
- Paroxon
- p-HOC6H4COEt
- PHP
- Ethyl 4-Hydroxyphenyl Ketone
- [ "" ]
- 1-(4-hydroxyphenyl)propan-1-one
- Paroxypropion
- Frenantol
- Frenohypon
- Proxiphenon
- p-Propiophenol
- p-Propionylphenol
- Possipione
- Sterofenon
- Hypophenon
- Hydroxypropiophenone
- Ibiopopp
- Frenormon
- Profenone
- 1-Propanone, 1-(4-hydroxyphenyl)-
- 4-Propionylphenol
- p-Oxypropiophenone
- Paraoxypropiophenone
- p-Hydroxyphenyl-1-propanone
- Ethyl p-
- 1-(p-Hydroxyphenyl)-1-propanone
- PAROXYPROPIONE [MI]
- SMR000059092
- NSC33949
- BRN 0907511
- EINECS 200-743-2
- BCP26379
- NCGC00018097-03
- H 365
- p-Hydroxypropiophenone (JAN)
- Opera_ID_1001
- NCGC00018097-01
- 4''-Hydroxypropiophenone
- Paroxypropione (INN)
- Tox21_110822
- SR-01000002967
- WLN: QR DV2
- CHLORHEXIDINEDIGLUCONATE
- NSC760386
- P.O.P.
- PAROXYPROPIONE [WHO-DD]
- CHEBI:32352
- NS00003309
- 4-Hydroxypropiophenon
- 4 inverted exclamation mark -Hydroxypropiophenone
- SCHEMBL440470
- MFCD00002361
- EN300-21481
- 70-70-2
- Usaf ek-3302
- NCGC00022475-03
- 4-hydroxy propiophenone
- D01870
- AB00384258_14
- 4?-HYDROXYPROPIOPHENONE
- NCGC00018097-06
- NCGC00018097-04
- MLS000069406
- Paroxypropione [INN:DCF]
- 4'-Hydroxypropiophenone, 98%
- HMS3264A14
- AKOS000120374
- NSC 2834
- NCGC00022475-04
- H0299
- Tox21_110822_1
- p-Hydroxypropiophenon
- SY003666
- B-360
- NSC-760386
- X9952001TG
- Paroxypropionum [INN-Latin]
- BRD-K07441213-001-14-8
- 4-08-00-00441 (Beilstein Handbook Reference)
- FT-0618741
- Parossipropione [DCIT]
- Q19598411
- HMS3372E08
- NSC-2834
- 1-(4-hydroxyphenyl)-propan-1-one
- CCG-214030
- Paroxipropiona [INN-Spanish]
- Paroxipropiona
- HY-B1353
- CHEMBL312311
- 1-(4-Hydroxy-phenyl)-propan-1-one
- AC7855
- F1995-0235
- BDBM50177402
- AC-10985
- Propiophenone, 4'-hydroxy-
- Ethyl p-hydroxyphenyl ketone
- NSC2834
- NSC-33949
- AF-676/00077028
- NCGC00018097-05
- DTXSID8023426
- para-Hydroxypropiophenone
- Pharmakon1600-01506169
- CS-7973
- UNII-X9952001TG
- CAS-70-70-2
- Z104499156
- 4-Propanoylphenol
- W-104544
- AI3-03719
- PAROXYPROPIONE [INN]
- DTXCID103426
- NCGC00018097-02
- s5396
- Paroxypropionum
- PAROXYPROPIONE [MART.]
- Parossipropione
- P-HYDROXYPROPIOPHENONE [JAN]
- HMS2235G15
- 4`-Hydroxypropiophenone
- AS-12055
- Possipion
- SR-01000002967-2
- SBI-0653508.0001
- 4 inverted exclamation marka-Hydroxypropiophenone
- PAROXYPROPIONE (MART.)
- BBL011845
- DA-59760
- Paroxipropiona (INN-Spanish)
- STK397478
- BRD-K07441213-001-18-9
- Paroxypropionum (INN-Latin)
-
- MDL: MFCD00002361
- Inchi: 1S/C9H10O2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3
- InChI Key: RARSHUDCJQSEFJ-UHFFFAOYSA-N
- SMILES: O=C(C([H])([H])C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])O[H]
- BRN: 907511
Computed Properties
- Exact Mass: 150.06800
- Monoisotopic Mass: 150.06808
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3
- Surface Charge: 0
- Tautomer Count: 7
- XLogP3: 2
Experimental Properties
- Color/Form: Powder
- Density: 1.09 g/cm3 (20℃)
- Melting Point: 148.0 to 152.0 deg-C
- Boiling Point: 299.3°C at 760 mmHg
- Flash Point: 180 ºC
- Refractive Index: 1.5360 (estimate)
- Solubility: methanol: 0.1 g/mL, clear
- Water Partition Coefficient: 0.34 g/l (15 ºC)
- PSA: 37.30000
- LogP: 1.98490
- Solubility: Slightly soluble in water (0.34 g/l, 15 º C), easily soluble in boiling water, miscible with alcohol and ether
- FEMA: 2005 | ACETANISOLE
- Merck: 7044
Paroxypropione Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S37-S24/25-S36-S26
- RTECS:UH1925000
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- TSCA:Yes
- Safety Term:S24/25
- Risk Phrases:R36/37/38
Paroxypropione Customs Data
- HS CODE:29145000
- Customs Data:
China Customs Code:
2914501900Overview:
2914501900 Other ketophenols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914501900 other ketone-phenols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Paroxypropione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21481-0.5g |
1-(4-hydroxyphenyl)propan-1-one |
70-70-2 | 95.0% | 0.5g |
$19.0 | 2025-03-21 | |
Enamine | EN300-21481-0.25g |
1-(4-hydroxyphenyl)propan-1-one |
70-70-2 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
Enamine | EN300-21481-25.0g |
1-(4-hydroxyphenyl)propan-1-one |
70-70-2 | 95.0% | 25.0g |
$35.0 | 2025-03-21 | |
TRC | H952515-100g |
p-Hydroxypropiophenone |
70-70-2 | 100g |
$ 126.00 | 2023-09-07 | ||
ChemScence | CS-7973-500g |
Paroxypropione |
70-70-2 | 99.89% | 500g |
$54.0 | 2022-04-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004346-100g |
Paroxypropione |
70-70-2 | 98% | 100g |
¥53 | 2024-05-22 | |
Chemenu | CM254673-1000g |
1-(4-Hydroxyphenyl)propan-1-One |
70-70-2 | 95+% | 1000g |
$153 | 2021-06-16 | |
Key Organics Ltd | AS-12055-5MG |
4′-Hydroxypropiophenone |
70-70-2 | >99% | 5mg |
£42.00 | 2025-02-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004346-500g |
Paroxypropione |
70-70-2 | 98% | 500g |
¥235 | 2024-05-22 | |
Chemenu | CM254673-1000g |
1-(4-Hydroxyphenyl)propan-1-One |
70-70-2 | 95+% | 1000g |
$153 | 2022-06-10 |
Paroxypropione Suppliers
Paroxypropione Related Literature
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Anan Wang,Xuesong Liu,Yi Kong,Jing Wang,Tao-Shan Jiang Org. Chem. Front. 2021 8 947
-
Alice Amitrano,Jignesh S. Mahajan,LaShanda T. J. Korley,Thomas H. Epps RSC Adv. 2021 11 22149
-
Ceylan Hepokur,Arma?an Günsel,M. Nilüfer Yarasir,Ahmet T. Bilgi?li,Burak Tüzün,Gamze Tüzün,?lhan Yaylim RSC Adv. 2017 7 56296
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Yong Leng Kelvin Tan,Pascal Pigeon,Elizabeth A. Hillard,Siden Top,Marie-Aude Plamont,Anne Vessières,Michael J. McGlinchey,Helge Müller-Bunz,Gérard Jaouen Dalton Trans. 2009 10871
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Chengkou Liu,Zhao Yang,Yu Zeng,Zheng Fang,Kai Guo Org. Chem. Front. 2017 4 2375
Additional information on Paroxypropione
Introduction to Paroxypropione (CAS No. 70-70-2)
Paroxypropione, a compound with the chemical formula C₆H₈O₃ and a CAS number of 70-70-2, is a versatile chemical entity that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, also known by its systematic name as 3-hydroxy-4-methylpentanoic acid, exhibits a unique set of properties that make it valuable in various applications, particularly in the synthesis of pharmaceutical intermediates and specialty chemicals.
The molecular structure of Paroxypropione consists of a five-carbon chain with a hydroxyl group and a carboxylic acid group, which contributes to its reactivity and functional versatility. This structural configuration allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis. The compound's ability to undergo esterification, oxidation, and reduction reactions makes it particularly useful in the production of esters, alcohols, and other derivatives that are essential in pharmaceutical manufacturing.
In recent years, Paroxypropione has been the subject of extensive research due to its potential applications in drug development. One of the most promising areas of research involves its use as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Studies have shown that derivatives of Paroxypropione can exhibit anti-inflammatory and analgesic properties, making them candidates for further development into new therapeutic agents. The compound's structural similarity to certain known NSAIDs suggests that it may be able to interact with biological targets in a manner that produces therapeutic effects.
Furthermore, Paroxypropione has been investigated for its role in the synthesis of bioactive molecules. Researchers have explored its potential as a precursor for the production of natural products and synthetic compounds with various biological activities. For instance, some studies have focused on using Paroxypropione to synthesize compounds that exhibit antimicrobial and antifungal properties. These findings highlight the compound's broad utility and its potential as a starting material for developing novel antimicrobial agents.
The pharmaceutical industry has also shown interest in Paroxypropione due to its potential as a chiral building block. Chirality is a critical aspect of many pharmaceuticals, as the biological activity of a drug can be highly dependent on its stereochemistry. Paroxypropione's ability to serve as a chiral precursor allows for the synthesis of enantiomerically pure compounds, which are often required for optimal therapeutic efficacy. This aspect makes it particularly valuable in the development of advanced pharmaceutical formulations.
Recent advancements in green chemistry have also prompted researchers to explore more sustainable methods for synthesizing Paroxypropione. One such approach involves using biocatalysis, where enzymes are employed to facilitate the conversion of renewable feedstocks into Paroxypropione derivatives. This method not only reduces the environmental impact of production but also aligns with the growing demand for eco-friendly chemical processes. Such innovations underscore the compound's adaptability and its role in advancing sustainable chemical manufacturing practices.
In addition to its pharmaceutical applications, Paroxypropione has found utility in other industries as well. For example, it is used as an intermediate in the production of fragrances and flavors due to its ability to form esters that contribute pleasant aromas and tastes. The compound's versatility makes it a valuable asset in fine chemical synthesis, where precise control over molecular structure is essential.
The safety profile of Paroxypropione is another area that has been thoroughly examined. Extensive toxicological studies have been conducted to assess its potential hazards and determine safe handling procedures. These studies have generally indicated that Paroxypropione is relatively non-toxic at typical exposure levels, making it suitable for use in industrial and laboratory settings. However, as with any chemical substance, proper precautions should be taken to minimize exposure and ensure safe handling practices.
The future prospects for Paroxypropione are promising, with ongoing research suggesting new applications and improved synthetic methodologies. As our understanding of chemical biology continues to evolve, it is likely that Paroxypropione will play an increasingly important role in drug discovery and development. Its unique properties and broad utility make it a compound worth watching as new scientific advancements are made.
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